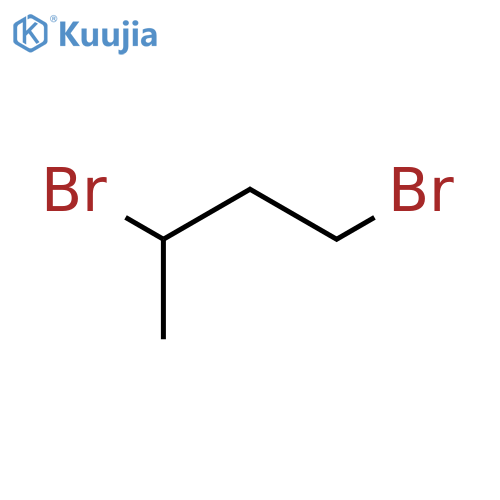Cas no 107-80-2 (1,3-Dibromobutane)

1,3-Dibromobutane structure
商品名:1,3-Dibromobutane
1,3-Dibromobutane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibromobutane
- 1,3-Butylene bromide
- 1.3-Dibromobutane
- 1,3-Dibrom-butan
- 1,3-dibromo-1-methylpropane
- Butane,1,3-dibromo
- (?à)-1,3-Dibromobutane
- 1,3-Dibrombutan
- 1,3-dibromo-butan
- butane,1,3-dibromo-
- 1,3-DIBROMOBUTANE, 98+%
- 1,3-Dibromobutane, 97+%
- Butane, 1,3-dibromo-
- 1,3 dibromobutane
- 1,3-Butylenebromide
- XZNGUVQDFJHPLU-UHFFFAOYSA-N
- 1,3-dibromo-butane
- 1,3-dibromo butane
- PubChem3866
- 1,3-bis(bromanyl)butane
- Jsp000690
- BR1240
- RP269
- NE10009
- AS03525
- I819
- BC002647
- D0175
- A801757
- SCHEMBL1137164
- 1,3-Dibromobutane, 97%
- MFCD00000152
- FT-0606629
- J-802012
- 107-80-2
- E76659
- NS00041138
- EINECS 203-520-8
- EN300-96351
- AS-56895
- AKOS015915033
- DTXSID30870455
- 1 pound not3-Dibromobutane
- J-503886
- CS-0186296
- DTXCID50818177
- 1,3Butylenebromide
- Butane, 1,3dibromo
- DB-040783
-
- MDL: MFCD00000152
- インチ: 1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3
- InChIKey: XZNGUVQDFJHPLU-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CCBr
- BRN: 1731231
計算された属性
- せいみつぶんしりょう: 213.89900
- どういたいしつりょう: 213.899
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 1.8 g/mL at 25 °C(lit.)
- ゆうかいてん: -25.98°C (estimate)
- ふってん: 175 °C(lit.)
- フラッシュポイント: 173-176°C
- 屈折率: n20/D 1.5080(lit.)
- すいようせい: 不溶性
- PSA: 0.00000
- LogP: 2.55480
- かんど: 空気に敏感である
- FEMA: 2583
- ようかいせい: 未確定
1,3-Dibromobutane セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305 + P351 + P338
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:

- 包装グループ:III
- リスク用語:R36/38
- 包装等級:III
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。
- TSCA:Yes
1,3-Dibromobutane 税関データ
- 税関コード:29033036
- 税関データ:
中国税関コード:
29033036
1,3-Dibromobutane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256966-500g |
1,3-Dibromobutane |
107-80-2 | 98% | 500g |
¥4440.00 | 2024-08-09 | |
| Enamine | EN300-96351-10g |
1,3-dibromobutane |
107-80-2 | 95% | 10g |
$27.0 | 2023-09-01 | |
| Enamine | EN300-96351-1.0g |
1,3-dibromobutane |
107-80-2 | 95% | 1.0g |
$24.0 | 2024-05-21 | |
| Enamine | EN300-96351-100.0g |
1,3-dibromobutane |
107-80-2 | 95% | 100.0g |
$66.0 | 2024-05-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QI047-100g |
1,3-Dibromobutane |
107-80-2 | 98.0%(GC) | 100g |
¥866.0 | 2022-06-10 | |
| Enamine | EN300-96351-0.5g |
1,3-dibromobutane |
107-80-2 | 95% | 0.5g |
$19.0 | 2024-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156574-25G |
1,3-Dibromobutane |
107-80-2 | 97% | 25G |
321.69 | 2021-05-17 | |
| eNovation Chemicals LLC | D523760-100g |
1,3-Dibromobutane |
107-80-2 | 95% | 100g |
$280 | 2024-06-05 | |
| Enamine | EN300-96351-5.0g |
1,3-dibromobutane |
107-80-2 | 95% | 5.0g |
$26.0 | 2024-05-21 | |
| abcr | AB133347-25 g |
1,3-Dibromobutane, 98%; . |
107-80-2 | 98% | 25g |
€43.60 | 2023-06-24 |
1,3-Dibromobutane サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:107-80-2)1,3-二溴丁烷
注文番号:LE2473735
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
1,3-Dibromobutane 関連文献
-
Carlos Díez-Poza,Lucía álvarez-Miguel,Marta E. G. Mosquera,Christopher J. Whiteoak Org. Biomol. Chem. 2023 21 3733
-
Veera Prasad Kasagani,Siva Hariprasad Kurma,China Raju Bhimapaka Org. Biomol. Chem. 2019 17 6645
-
3. Liquid-phase bromination of bromobutane: variation of the ratio of 1,2- to 1,3-dibromobutanes producedKeith Ody,Antony Nechvatal,John M. Tedder J. Chem. Soc. Perkin Trans. 2 1976 521
-
Michael P. Hanrahan,Amrit Venkatesh,Scott L. Carnahan,Julie L. Calahan,Joseph W. Lubach,Eric J. Munson,Aaron J. Rossini Phys. Chem. Chem. Phys. 2017 19 28153
-
Guido D. Frey,Maoying Song,Jean-Baptiste Bourg,Bruno Donnadieu,Michele Soleilhavoup,Guy Bertrand Chem. Commun. 2008 4711
107-80-2 (1,3-Dibromobutane) 関連製品
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 157047-98-8(Benzomalvin C)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:107-80-2)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:107-80-2)1,3-Dibromobutane

清らかである:99%
はかる:200KG
価格 ($):問い合わせ




